molecular formula C10H18N2O B2492539 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone CAS No. 870082-43-2

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B2492539
CAS No.: 870082-43-2
M. Wt: 182.267
InChI Key: BBIOBMZWYRYMPK-UHFFFAOYSA-N
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Description

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (CAS 870082-43-2) is a chemical compound with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . This molecule features a diazaspiro[4.5]decane scaffold, a privileged structure in medicinal chemistry known for its three-dimensionality and potential to improve physicochemical properties in drug candidates. This specific scaffold has been identified as a key chemotype in the discovery and development of novel therapeutic agents. Recent scientific literature highlights the significant research value of the 2,8-diazaspiro[4.5]decane core. It serves as a critical building block in the synthesis of potent receptor-interacting protein kinase 1 (RIPK1) inhibitors . RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in a range of inflammatory diseases; inhibiting its kinase activity presents a promising therapeutic strategy . Furthermore, spirocyclic diaza compounds are frequently explored in drug discovery programs for various targets, including Fibroblast Growth Factor Receptors (FGFRs), which are validated targets in oncology . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use. As a specialist supplier, we provide this high-purity compound (95%+) to support innovative pharmaceutical research and development. Researchers can leverage this building block to create novel molecules for probing biological pathways and developing potential treatments for inflammatory conditions and cancer.

Properties

IUPAC Name

1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(13)12-7-4-10(8-12)2-5-11-6-3-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIOBMZWYRYMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The exact reaction conditions and reagents used can vary, but typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis:
1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone serves as an essential building block in the synthesis of more complex molecules. Its unique spirocyclic structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable the creation of derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Comparison with Similar Compounds:
The compound can be compared with other spirocyclic compounds such as 2,8-Diazaspiro[4.5]decan-1-one and 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Each of these compounds shares structural similarities but varies in functional group positioning and reactivity, influencing their potential applications in research and development.

Biological Applications

Enzyme Inhibition Studies:
This compound has been extensively studied for its role in inhibiting specific enzymes, particularly Receptor Interacting Protein Kinase 1 (RIPK1). By inhibiting RIPK1's kinase activity, this compound blocks the necroptosis pathway, which is significant in various pathological conditions including neurodegenerative diseases and inflammatory responses .

Impact on Cellular Mechanisms:
Research indicates that this compound significantly affects cellular processes by regulating the expression of genes related to TYK2/JAK1 pathways. It has shown potential in modulating immune responses by influencing the formation of T helper cell subsets (Th1, Th2, Th17), which are crucial for adaptive immunity .

Medicinal Chemistry Applications

Lead Compound for Drug Development:
While not directly used as a therapeutic agent, this compound acts as a model compound for developing new pharmaceuticals targeting specific biological pathways. Its structural uniqueness and ability to inhibit critical kinases make it a candidate for further exploration in drug discovery aimed at treating diseases associated with dysregulated necroptosis and inflammation .

Case Studies:
Recent studies have highlighted the compound's effectiveness as a selective inhibitor of TYK2/JAK1 kinases with IC50 values of 6 nM and 37 nM respectively. These findings underscore its potential as a therapeutic agent in conditions where these pathways are implicated .

Industrial Applications

Material Science:
In industry, this compound is being explored for its potential use in developing new materials and chemical processes, particularly within polymer chemistry. Its reactivity allows it to be utilized in creating novel polymers that may exhibit unique properties beneficial for various applications .

Mechanism of Action

The mechanism of action of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as selective inhibitors of TYK2/JAK1, which are enzymes involved in the regulation of immune responses . The spirocyclic structure of the compound allows it to bind effectively to these enzymes, inhibiting their activity and modulating the immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Key Structural Features Applications Physical/Chemical Properties
1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone 870082-43-2 Ethanone group at 2-position; spiro[4.5] scaffold Intermediate for kinase inhibitors, CNS modulators Melting point: ~130–132°C; soluble in organic solvents
8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one N/A Halogenated pyridine substituent Small-molecule modulator research (e.g., DNA-PK) LC–MS m/z 484 (M+H)+; used in Suzuki couplings
4-(4-Fluorophenyl)-8-[1-(4-fluorophenyl)cyclohexyl]-2,8-diazaspiro[4.5]decan-1-one 857680-97-8 Di-fluorophenyl and cyclohexyl substituents Glycine transporter inhibitors (schizophrenia therapy) Enhanced metabolic stability due to fluorine atoms
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone 1147422-10-3 Smaller spiro[3.5] scaffold; ethanone at 7-position Unknown (structural analog for SAR studies) Likely reduced steric hindrance vs. spiro[4.5]
2,8-Diazaspiro[4.5]decane-1,3-dione N/A Dual ketone groups (1,3-dione) Potential hydrogen-bonding motifs in drug design Higher polarity vs. mono-ketone derivatives

Key Comparative Insights

Structural Rigidity vs. Halogenated derivatives (e.g., bromo/chloro-pyridine substituents) exhibit enhanced reactivity in cross-coupling reactions, critical for generating diverse libraries .

Functional Group Impact: Fluorinated analogs (e.g., 857680-97-8) demonstrate improved pharmacokinetic profiles due to fluorine’s electron-withdrawing effects, enhancing metabolic stability and blood-brain barrier penetration . The ethanone group in the parent compound offers a versatile site for further derivatization, whereas dione derivatives (e.g., 1,3-dione) introduce additional hydrogen-bonding capacity for target engagement .

Therapeutic Potential: While this compound itself is primarily an intermediate, its fluorinated and halogenated analogs show promise in oncology (DNA-PK inhibition) and neuropsychiatry (glycine transporter inhibition) .

Biological Activity

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a compound of significant interest in pharmacological research due to its unique structure and biological activity. This article delves into its biological mechanisms, effects on various cellular pathways, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H18N2O
  • Molecular Weight : 182.2632 g/mol
  • CAS Number : 870082-43-2

The compound features a spirocyclic structure that incorporates nitrogen atoms, contributing to its distinctive chemical behavior and biological interactions.

This compound primarily targets Receptor Interacting Protein Kinase 1 (RIPK1) . It acts as an inhibitor of RIPK1 kinase activity, which is crucial in the necroptosis pathway—a form of programmed cell death implicated in various inflammatory diseases.

Inhibition of Necroptosis

The inhibition of RIPK1 by this compound has been shown to block necroptosis effectively in U937 cells, leading to anti-necroptotic effects. This mechanism is particularly relevant in conditions where necroptosis contributes to disease pathology, such as neurodegenerative diseases and inflammatory disorders .

Potency Against Kinases :
The compound exhibits remarkable potency against TYK2 and JAK1 kinases, with IC50 values of 6 nM and 37 nM respectively, indicating its potential as a selective kinase inhibitor .

Cellular Effects :
Research indicates that this compound regulates the expression of genes associated with TYK2/JAK1 signaling pathways. This regulation affects the differentiation of T helper cells (Th1, Th2, Th17), which are critical in immune responses .

Anti-inflammatory Effects

In a study involving acute ulcerative colitis models, a derivative of this compound demonstrated superior anti-inflammatory efficacy compared to traditional treatments like tofacitinib. The compound's mechanism involved modulating the expression of TYK2/JAK1-regulated genes .

Structure-Activity Relationship (SAR)

A systematic exploration of various derivatives has revealed that modifications in the spirocyclic structure can enhance selectivity and potency against specific kinases. For example, certain derivatives exhibited over 23-fold selectivity for JAK2, highlighting the importance of structural optimization in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 Values (nM)Selectivity
This compoundSpirocyclicTYK2: 6; JAK1: 37High
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneSpirocyclicNot specifiedModerate
2,8-Diazaspiro[4.5]decan-1-one derivativeSpirocyclicNot specifiedLow

This table illustrates the potency and selectivity differences between this compound and other spirocyclic compounds.

Scientific Research Applications

The compound serves multiple roles across various fields:

  • Chemistry : It is utilized as a building block for synthesizing more complex molecules.
  • Biology : It aids in studying biological processes involving enzyme inhibition and receptor interactions.
  • Medicine : While not directly used for therapeutic purposes yet, it provides a model for developing new pharmaceuticals targeting specific pathways.
  • Industry : Its unique properties make it valuable in developing new materials and chemical processes .

Q & A

Q. What are the recommended synthetic routes for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, and how can purity be optimized?

The synthesis of this compound typically involves spirocyclic amine intermediates, such as reactions between substituted benzaldehydes and nitrogen-containing heterocycles under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) . For purity optimization, high-performance liquid chromatography (HPLC) with reverse-phase columns (C18) and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is recommended. Recrystallization from ethanol or ethyl acetate can further improve purity (>95%), as evidenced by melting point consistency and NMR spectral clarity .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic structure via characteristic splitting patterns (e.g., axial-equatorial proton coupling in the spiro system) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 195.1364 for the free base) .
  • X-ray Crystallography : For unambiguous confirmation of the spiro[4.5]decane scaffold, though this requires high-quality single crystals grown via slow evaporation in dichloromethane/hexane .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at −20°C in airtight, light-resistant containers. The compound’s hydrochloride or hemioxalate salts (e.g., this compound hemioxalate) exhibit enhanced stability, with shelf lives exceeding 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., kinase inhibition vs. receptor antagonism) may arise from assay conditions (e.g., buffer pH, ATP concentrations) or salt forms. To address this:

  • Perform dose-response curves under standardized conditions (e.g., pH 7.4, 1 mM ATP).
  • Compare free base and salt forms (e.g., hydrochloride vs. hemioxalate) using isothermal titration calorimetry (ITC) to assess binding affinity differences .
  • Validate target engagement via cellular thermal shift assays (CETSA) .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

  • Salt Selection : Hemioxalate salts improve aqueous solubility (e.g., 2.8 mg/mL at 25°C) compared to free bases .
  • Prodrug Design : Introduce ester moieties at the ethanone group to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to prolong systemic circulation .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Molecular Dynamics Simulations : Model interactions with off-target proteins (e.g., CYP450 isoforms) to identify problematic binding motifs.
  • Free Energy Perturbation (FEP) : Predict the impact of substituent modifications (e.g., methyl vs. trifluoromethyl groups) on binding entropy .
  • Pharmacophore Mapping : Align with known spirocyclic kinase inhibitors (e.g., JAK2 inhibitors) to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. How should researchers handle conflicting data on toxicity profiles?

Contradictory toxicity reports (e.g., hepatotoxicity in rodent models vs. low cytotoxicity in vitro) require:

  • Species-Specific Assays : Compare metabolic stability in human vs. rodent liver microsomes.
  • Reactive Metabolite Screening : Use glutathione-trapping assays to detect electrophilic intermediates .
  • Transcriptomics : Identify differentially expressed genes in exposed cell lines (e.g., HepG2) to pinpoint mechanisms .

Q. What analytical techniques are recommended for detecting degradation products?

  • Stability-Indicating HPLC : Use a C18 column with PDA detection (210–400 nm) and forced degradation studies (acid/base, oxidative, thermal).
  • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of CO from the ethanone group) .

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